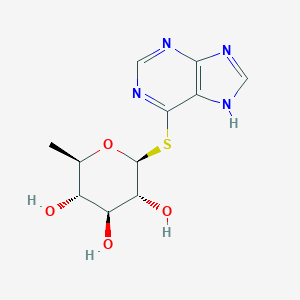
6-Purinyl 6-deoxy-1-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Purinyl 6-deoxy-1-thioglucopyranoside, also known as 6-TG, is a purine analog that has been extensively studied for its potential use in cancer treatment. This compound is a thiopurine derivative of 6-mercaptopurine and has been shown to inhibit DNA synthesis and cell proliferation. In
Mechanism Of Action
The mechanism of action of 6-Purinyl 6-deoxy-1-thioglucopyranoside involves the incorporation of the compound into DNA during replication. This incorporation leads to the formation of abnormal base pairs, which can result in DNA damage and cell death. In addition, 6-Purinyl 6-deoxy-1-thioglucopyranoside can also inhibit the activity of enzymes involved in DNA synthesis, further contributing to its anti-cancer effects.
Biochemical And Physiological Effects
In addition to its anti-cancer effects, 6-Purinyl 6-deoxy-1-thioglucopyranoside has also been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition can lead to a decrease in uric acid levels, which may be beneficial for individuals with gout or other conditions associated with high uric acid levels.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Purinyl 6-deoxy-1-thioglucopyranoside in lab experiments is its well-established mechanism of action. This allows researchers to study the compound's effects on cancer cells and other biological systems with a high degree of precision. However, one limitation of using 6-Purinyl 6-deoxy-1-thioglucopyranoside is its potential toxicity. The compound can cause bone marrow suppression and other adverse effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-Purinyl 6-deoxy-1-thioglucopyranoside. One area of research is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's effects on other biological systems, such as the immune system and the microbiome. Finally, there is also a need for further clinical trials to determine the safety and efficacy of 6-Purinyl 6-deoxy-1-thioglucopyranoside in cancer treatment.
Synthesis Methods
The synthesis of 6-Purinyl 6-deoxy-1-thioglucopyranoside involves the reaction of 6-mercaptopurine with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid catalyst. This reaction results in the formation of 6-Purinyl 6-deoxy-1-thioglucopyranoside with a yield of approximately 80%. The compound can then be purified using standard chromatography techniques.
Scientific Research Applications
6-Purinyl 6-deoxy-1-thioglucopyranoside has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and breast cancer. The compound works by inhibiting DNA synthesis and cell proliferation, which leads to the death of cancer cells. In addition, 6-Purinyl 6-deoxy-1-thioglucopyranoside has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
CAS RN |
114248-64-5 |
|---|---|
Product Name |
6-Purinyl 6-deoxy-1-thioglucopyranoside |
Molecular Formula |
C11H14N4O4S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-methyl-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O4S/c1-4-6(16)7(17)8(18)11(19-4)20-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-18H,1H3,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
InChI Key |
TVPVIRSGJHKOBG-RYIOEUIJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=NC=NC3=C2NC=N3)O)O)O |
SMILES |
CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O |
Other CAS RN |
114248-64-5 |
synonyms |
6-PDTG 6-purinyl 6-deoxy-1-thioglucopyranoside purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



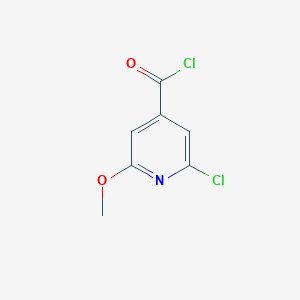
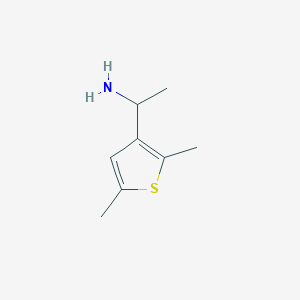
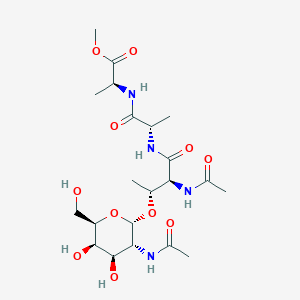

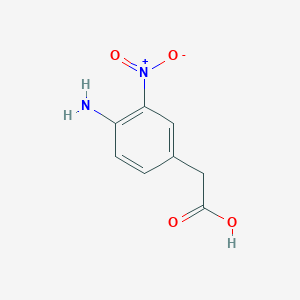
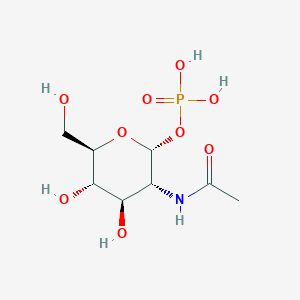
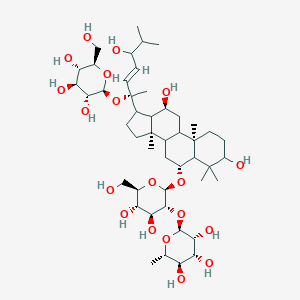
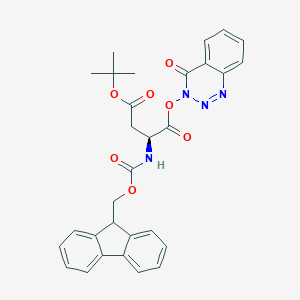
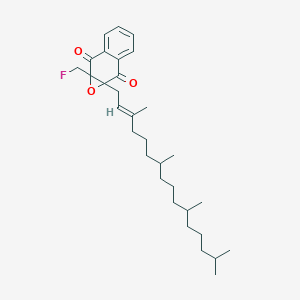
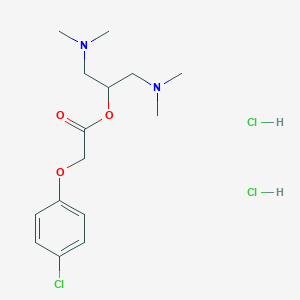
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
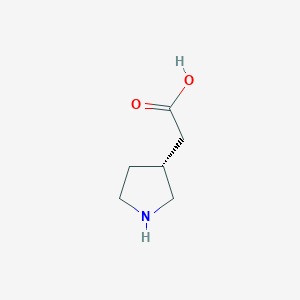
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)